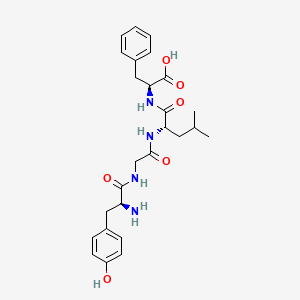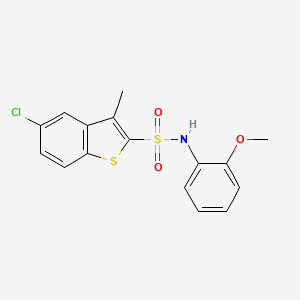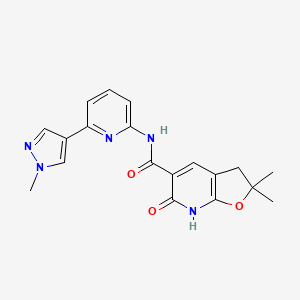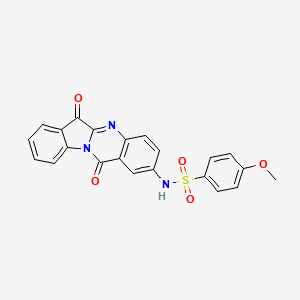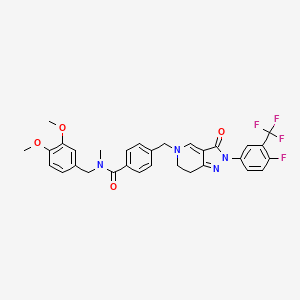![molecular formula C31H21N3O6 B12396829 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is a complex organic compound characterized by its multi-ring structure and the presence of nitro and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nitration: Introduction of nitro groups into the aromatic rings using concentrated nitric acid and sulfuric acid.
Amidation: Formation of amide bonds by reacting nitro-substituted benzoyl chlorides with aromatic amines.
Coupling Reactions: Connecting the naphthalene ring to the benzoyl-substituted aromatic rings through amide linkages.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the amide linkages provide sites for hydrogen bonding and other interactions. These properties make it useful in forming stable complexes with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Nitrobenzoyl)amino]benzoic acid
- 4-[(4-Nitrobenzoyl)amino]naphthalene-1-carboxylic acid
- 4-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate
Uniqueness: 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is unique due to its multi-ring structure and the presence of both nitro and carboxylic acid groups, which provide a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Eigenschaften
Molekularformel |
C31H21N3O6 |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
4-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C31H21N3O6/c35-29(22-11-15-24(16-12-22)34(39)40)32-23-13-9-20(10-14-23)19-5-7-21(8-6-19)30(36)33-28-18-17-27(31(37)38)25-3-1-2-4-26(25)28/h1-18H,(H,32,35)(H,33,36)(H,37,38) |
InChI-Schlüssel |
LZHHABGKCSZVBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




